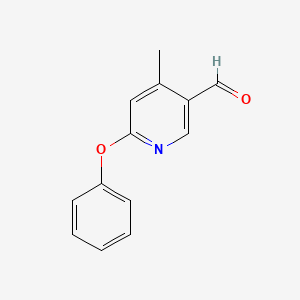

4-Methyl-6-phenoxynicotinaldehyde

Description

Contextualization within Substituted Nicotinaldehyde Chemistry

4-Methyl-6-phenoxynicotinaldehyde, with the systematic IUPAC name 5-methyl-6-phenoxypyridine-3-carbaldehyde nih.gov, belongs to the family of substituted nicotinaldehydes. Nicotinaldehyde, or pyridine-3-carbaldehyde, is a pyridine (B92270) ring bearing a formyl (aldehyde) group at the 3-position chemicalbook.comwikipedia.org. The chemistry of nicotinaldehyde and its derivatives is rich and varied, influenced by the electronic properties of the pyridine ring and the reactivity of the aldehyde function.

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. pharmaguideline.com This inherent electronic nature makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The substituents on the ring, in this case, a methyl group at the 4-position and a phenoxy group at the 6-position, further modulate this reactivity. The methyl group, being electron-donating, can slightly activate the ring, while the phenoxy group, with its potential for both inductive and resonance effects, presents a more complex electronic influence.

Significance of Pyridine Aldehydes as Scaffolds in Organic Synthesis

Pyridine aldehydes are highly valuable building blocks in organic synthesis due to the versatile reactivity of the aldehyde group. google.com This functional group can readily undergo a wide array of chemical transformations, including:

Oxidation to form the corresponding carboxylic acid.

Reduction to yield the primary alcohol.

Nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

Wittig and related olefination reactions to produce substituted vinylpyridines.

Condensation reactions with amines to form imines (Schiff bases), which can be further modified.

Reductive amination to synthesize substituted aminomethylpyridines.

This diverse reactivity profile allows for the elaboration of the pyridine core into more complex molecular architectures, a critical aspect in the synthesis of pharmaceuticals, agrochemicals, and functional materials. wikipedia.org The pyridine moiety itself is a key pharmacophore found in numerous approved drugs.

Rationale and Scope of Academic Research on this compound

While specific academic research focusing solely on this compound appears to be limited, the rationale for its investigation can be inferred from its structure. The combination of a reactive aldehyde group, a decorated pyridine core, and a phenoxy substituent suggests several avenues for research:

Novel Ligand Synthesis: The nitrogen atom of the pyridine ring and the oxygen atom of the phenoxy group could potentially act as a bidentate ligand for metal coordination. The aldehyde group could be further modified to create more complex ligand systems for catalysis or materials science applications.

Medicinal Chemistry Exploration: The substituted pyridine motif is a common feature in bioactive molecules. The unique substitution pattern of this compound could be explored for its potential biological activity. The phenoxy group, in particular, is found in various pharmacologically active compounds.

Development of Novel Synthetic Methodologies: The synthesis of this specific isomer, with its particular arrangement of substituents, could drive the development of new and efficient methods for the functionalization of the pyridine ring.

The scope of future research would likely involve the development of a robust synthesis for this compound, a thorough investigation of its reactivity, and an exploration of its potential applications in the fields mentioned above. The lack of extensive literature on this compound makes it a promising target for original and impactful research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-methyl-6-phenoxypyridine-3-carbaldehyde | nih.gov |

| Molecular Formula | C₁₃H₁₁NO₂ | nih.gov |

| Molecular Weight | 213.23 g/mol | nih.gov |

| CAS Number | 1355216-47-5 | nih.gov |

| Canonical SMILES | CC1=CC(=CN=C1OC2=CC=CC=C2)C=O | nih.gov |

| InChI Key | KWHOSRLGPGUNCM-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-methyl-6-phenoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H11NO2/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h2-9H,1H3 |

InChI Key |

HCHNZKYXOHWQGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Pathways of 4 Methyl 6 Phenoxynicotinaldehyde

Strategies for Constructing the Nicotinaldehyde Core

The foundational step in the synthesis of 4-Methyl-6-phenoxynicotinaldehyde is the construction of the nicotinaldehyde core. This involves the formation of the pyridine (B92270) ring and the subsequent introduction of the aldehyde functionality at the C-3 position.

Methods for Pyridine Ring Formation

The pyridine ring is a common structural element in many biologically active compounds and pharmaceuticals. acsgcipr.org A variety of methods have been developed for its synthesis. acsgcipr.orgijpsonline.com Classical approaches often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.orgwikipedia.org For instance, the Hantzsch pyridine synthesis, though typically resulting in dihydropyridines that require subsequent oxidation, is a well-established method. wikipedia.orgnih.gov

Modern synthetic strategies offer more direct routes to substituted pyridines. acsgcipr.org Multi-component reactions, cycloaddition/Diels-Alder approaches, and metal-catalyzed syntheses are prominent examples. acsgcipr.orgnih.gov These methods often provide greater control over the substitution pattern of the resulting pyridine ring. The choice of a specific method for the synthesis of the 4-methylnicotinaldehyde (B1314049) precursor would depend on the availability of starting materials and the desired efficiency of the reaction sequence.

Introduction of the Aldehyde Functionality

With the substituted pyridine ring in hand, the next critical step is the introduction of the aldehyde group at the C-3 position to form the nicotinaldehyde core. Aldehydes are a challenging functional group to handle due to their susceptibility to both oxidation to carboxylic acids and reduction to alcohols. google.com

Several methods can be employed for this transformation. The oxidation of a primary alcohol at the C-3 position is a common strategy. jst.go.jp Reagents such as pyridinium (B92312) chlorochromate (PCC) are often used to selectively oxidize primary alcohols to aldehydes without over-oxidation. youtube.com Another approach involves the reduction of a corresponding nicotinic acid derivative. google.com For example, nicotinic acid can be converted to its acid chloride and then reduced to the aldehyde using a suitable reducing agent under controlled conditions. google.com Additionally, the reaction of a cyano group at the C-3 position with a reducing agent like diisobutylaluminium hydride (DIBAL-H) can also yield the desired aldehyde. researchgate.net

Incorporation of the Phenoxy Moiety at the C-6 Position

The defining feature of this compound is the phenoxy group at the C-6 position of the pyridine ring. This is typically introduced through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Aromatic Nucleophilic Substitution (SNAr) Reactions on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings like pyridine. youtube.comsci-hub.se The presence of the ring nitrogen atom activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack. youtube.comyoutube.com

Table 1: Reactivity of 2-Halopyridines with Sodium Phenylsulfide (PhSNa) *

| Halogen | Reaction Time (min) | Yield (%) |

| I | 0.5 | 99 |

| Br | 1 | 98 |

| Cl | 2 | 95 |

| F | 3 | 92 |

*Data extracted from a study on microwave-assisted nucleophilic aromatic substitution reactions. sci-hub.se This table illustrates the general trend of leaving group ability in these types of reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, and its etherification variant, provides a versatile method for coupling phenols with aryl halides.

For the synthesis of this compound, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, would facilitate the coupling of a 6-halonicotinaldehyde derivative with phenol (B47542). nih.govrsc.orgnih.gov This methodology is often tolerant of a wide range of functional groups, which is advantageous when dealing with a molecule containing a reactive aldehyde. Recent advancements have also explored the use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed reactions, offering an alternative to traditional boronic acid-based couplings. rsc.org

Table 2: Comparison of SNAr and Palladium-Catalyzed Etherification

| Feature | Aromatic Nucleophilic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |

| Mechanism | Addition-elimination | Oxidative addition, reductive elimination |

| Substrate Scope | Generally requires electron-deficient arenes | Broad scope, including electron-rich and -neutral arenes |

| Reaction Conditions | Often requires strong nucleophiles and/or high temperatures | Milder conditions, but requires a catalyst system |

| Functional Group Tolerance | Can be limited by the reactivity of the nucleophile and electrophile | Generally high tolerance |

Stereoselective and Regioselective Synthesis of this compound

The synthesis of the target molecule does not involve the creation of any stereocenters, thus stereoselectivity is not a primary concern. However, regioselectivity is crucial in several steps of the synthetic sequence.

During the construction of the pyridine ring, the chosen method must ensure the correct placement of the methyl group at the C-4 position. Similarly, the introduction of the aldehyde functionality must be directed specifically to the C-3 position. This is often achieved by starting with a precursor that already contains a functional group at the desired position, which can then be converted to the aldehyde.

In the final key step of introducing the phenoxy group, the regioselectivity is dictated by the position of the leaving group on the pyridine ring. By starting with a 6-halo-4-methylnicotinaldehyde derivative, the phenoxide nucleophile will selectively displace the halide at the C-6 position, leading to the desired product, this compound. The inherent electronic properties of the pyridine ring, which activate the C-2 and C-6 positions for nucleophilic attack, further ensure the regiochemical outcome of the SNAr reaction. youtube.comyoutube.com For palladium-catalyzed reactions, the regioselectivity is also controlled by the position of the halide on the pyridine ring.

Direct Methylation Approaches on the Pyridine Ring

The direct installation of a methyl group onto a fully formed pyridine ring, particularly one already bearing other substituents, is a significant synthetic challenge. The innate electronic properties of the pyridine ring, which is electron-deficient, complicate traditional electrophilic substitution reactions like Friedel-Crafts alkylation.

Minisci-type radical reactions offer a potential pathway for alkylating electron-deficient heterocycles. However, achieving regioselectivity on a complex substrate like 6-phenoxynicotinaldehyde (B69604) would be problematic. The directing effects of the existing phenoxy and aldehyde groups could lead to a mixture of isomers, making this approach impractical for targeted synthesis. nih.gov A longstanding challenge is the selective functionalization at the C4-position of pyridines, which often requires the use of pre-functionalized materials to avoid mixtures of regioisomers. nih.gov

Modern cross-coupling reactions provide a far more precise and reliable method for introducing methyl groups. While not "direct" C-H functionalization, these methods represent the state-of-the-art for forging specific C-C bonds on a heterocyclic core.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. numberanalytics.combucknell.edu A hypothetical route could involve a 4-halo-6-phenoxynicotinaldehyde intermediate reacting with a methylzinc reagent. Negishi coupling is a powerful tool for C-C bond formation and is known for its high functional group tolerance. bucknell.edu

Suzuki-Miyaura Coupling: This widely used reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide catalyzed by a palladium complex. yonedalabs.com The reaction is renowned for its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids. yonedalabs.com In this context, a 4-halo-6-phenoxynicotinaldehyde would be coupled with a methylboronic acid derivative.

Although powerful, these cross-coupling strategies depend on the successful synthesis of a selectively halogenated pyridine precursor, which leads to the second major synthetic strategy.

Synthesis from Pre-functionalized Pyridine Rings

Building the target molecule from a pyridine ring that already contains key substituents is often a more practical and controllable strategy. acsgcipr.org This approach allows for a more linear and predictable synthesis, where functional groups are introduced in a stepwise manner. A plausible pathway would begin with a commercially available, pre-functionalized pyridine.

A proposed synthetic route is outlined below:

Start with a Halogenated Precursor: The synthesis could commence with a precursor like 6-chloro-4-methylnicotinonitrile. The chlorine atom at the 6-position is activated for nucleophilic substitution by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group.

Nucleophilic Aromatic Substitution (SNAr): The phenoxy group can be installed by reacting the chlorinated precursor with a phenoxide salt, such as sodium or potassium phenoxide. This reaction displaces the chloride to form 4-methyl-6-phenoxynicotinonitrile.

Functional Group Interconversion: The final step is the conversion of the nitrile group at the 3-position into the target aldehyde. This can be achieved through reduction, for example, using Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup. This transformation is a standard and reliable method for synthesizing aldehydes from nitriles.

This synthetic approach is summarized in the table below.

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution (SNAr) | 6-Chloro-4-methylnicotinonitrile | Sodium phenoxide (NaOPh), DMF (solvent) | 4-Methyl-6-phenoxynicotinonitrile |

| 2 | Reduction | 4-Methyl-6-phenoxynicotinonitrile | 1. Diisobutylaluminium hydride (DIBAL-H) 2. H₂O (workup) | This compound |

This table represents a proposed synthetic pathway and is for illustrative purposes.

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. This involves the careful selection of catalysts and solvents and the optimization of reaction conditions to maximize efficiency and minimize waste. acsgcipr.org

Catalyst Development for Efficient Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions, often with reduced waste. biosynce.com For the synthesis of this compound, catalyst choice is critical for the key C-C bond-forming step (methylation via cross-coupling) and potentially for the C-O bond formation.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. rsc.orgresearchgate.netchemrxiv.org The evolution of these catalysts has led to highly active systems. While early catalysts required high loadings, modern systems use bulky, electron-rich phosphine ligands (such as SPhos or RuPhos) that create more active and stable palladium(0) species. acs.orgmit.edu This allows for reactions with lower catalyst loadings (reducing cost and metal waste) and broader substrate scope, including less reactive aryl chlorides. yonedalabs.com

Nickel Catalysts: As a more earth-abundant and less expensive alternative to palladium, nickel catalysis has gained significant traction. Nickel-catalyzed Suzuki-Miyaura couplings have proven effective for a range of substrates, including heterocycles, and can be performed in greener solvents. nih.gov

Iron Catalysts: Iron is an even more attractive alternative, being abundant, inexpensive, and having low toxicity. Research into iron-catalyzed reactions, such as the synthesis of pyridines from simple precursors or cross-coupling reactions, is a burgeoning field of green chemistry. rsc.orgnih.govrsc.org

| Catalyst Type | Metal | Key Features | Relevant Reactions |

| Traditional Palladium | Pd | Effective for iodides and bromides; may require higher temperatures/loadings. | Suzuki, Negishi |

| Modern Pd-Phosphine | Pd | High activity and stability; effective for chlorides; low catalyst loadings. acs.org | Suzuki, Negishi |

| Nickel-Based | Ni | Lower cost than palladium; effective in green solvents. nih.gov | Suzuki, Negishi |

| Iron-Based | Fe | Highly abundant, low cost, low toxicity; an emerging green alternative. rsc.org | Pyridine Synthesis, Cross-Coupling |

This table provides a comparative overview of catalyst types relevant to pyridine synthesis.

Solvent Selection and Reaction Conditions Optimization

Solvent choice and reaction conditions have a profound impact on the environmental footprint of a synthesis. Traditional solvents like tetrahydrofuran (B95107) (THF), toluene, and dimethylformamide (DMF) are effective but pose health, safety, and environmental hazards. acs.org Green chemistry promotes their replacement with safer, more sustainable alternatives.

Solvent Selection: Solvent selection guides now rank common solvents based on safety, environmental, and health criteria. For Suzuki-Miyaura reactions, studies have identified greener alternatives to THF. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks, and esters like isopropyl acetate (B1210297) (i-PrOAc) are considered more environmentally friendly choices. nih.govacs.org Alcohol solvents like t-amyl alcohol have also proven to be excellent for nickel-catalyzed couplings. nih.gov The ideal solvent system often depends on the specific catalyst and substrates used. nih.gov

Reaction Conditions: Optimizing reaction conditions is crucial for minimizing energy consumption and by-product formation. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. organic-chemistry.orgrsc.orgtandfonline.comeurekaselect.com Furthermore, mechanochemical methods using ball-milling can enable solvent-free reactions, representing a significant step towards sustainable synthesis. rsc.org

| Solvent | Classification | Rationale |

| Toluene, Dioxane | Problematic/Hazardous | Process safety and environmental concerns. |

| Tetrahydrofuran (THF) | Problematic/Hazardous | Classified as hazardous; replacement is a priority. acs.org |

| 2-Methyl-THF | Recommended | Derived from renewable sources; better process safety profile than THF. nih.gov |

| Isopropyl Acetate (i-PrOAc) | Recommended | Favorable environmental, health, and safety profile. acs.org |

| t-Amyl Alcohol | Recommended | Good safety profile and ability to solubilize polar compounds. nih.gov |

| Water | Recommended | Often used as a co-solvent in cross-coupling; environmentally benign. yonedalabs.com |

This table summarizes green solvent considerations for reactions like the Suzuki-Miyaura coupling, based on modern solvent selection guides.

Chemical Reactivity, Transformations, and Derivatization of 4 Methyl 6 Phenoxynicotinaldehyde

Reactivity of the Aldehyde Group

The formyl group (-CHO) is a highly reactive functional group characterized by an electrophilic carbonyl carbon and a weakly basic oxygen atom. This polarity makes it a prime target for nucleophiles and a participant in various condensation and redox reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. For 4-Methyl-6-phenoxynicotinaldehyde, this reactivity can be harnessed to synthesize a variety of derivatives.

Hydrazone Formation: Aldehydes readily react with hydrazine (B178648) and its derivatives (like phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) in a condensation reaction to form hydrazones. The reaction is typically acid-catalyzed and proceeds by nucleophilic addition of the hydrazine to the aldehyde, followed by dehydration. These crystalline derivatives are often used for the characterization and purification of carbonyl compounds.

Imine Formation: The reaction of this compound with primary amines is expected to yield imines, also known as Schiff bases. This acid-catalyzed condensation reaction involves the nucleophilic addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate, which then eliminates water to form the C=N double bond of the imine. The formation of imines is a reversible process.

Table 1: Predicted Nucleophilic Addition Reactions

| Reactant | Reagent | Expected Product |

|---|---|---|

| This compound | Hydrazine (NH₂NH₂) | (E)-(4-methyl-6-phenoxypyridin-3-yl)methanone hydrazone |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group of this compound is susceptible to oxidation by a variety of common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder agents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution can convert the aldehyde into the corresponding 4-Methyl-6-phenoxynicotinic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (4-methyl-6-phenoxypyridin-3-yl)methanol. This transformation can be achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, making it ideal for this transformation without affecting other potentially reducible groups under harsh conditions.

Table 2: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Methyl-6-phenoxynicotinic acid |

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) reacting with the aldehyde. The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to yield an alkene and a stable triphenylphosphine (B44618) oxide. The key advantage of the Wittig reaction is that it forms the double bond at a specific, predetermined location. Reacting this compound with various Wittig reagents would provide a route to a diverse range of vinyl-substituted pyridine (B92270) derivatives.

Table 3: Predicted Wittig Reaction

| Reactant | Wittig Reagent | Expected Product |

|---|---|---|

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 5-methyl-3-phenoxy-2-vinylpyridine |

Reactions Involving the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic character makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) but more susceptible to nucleophilic attack.

Electrophilic aromatic substitution (EAS) on pyridine is generally difficult and requires harsh conditions. The nitrogen atom deactivates the ring towards electrophilic attack and, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. When substitution does occur, it is directed primarily to the 3- and 5-positions.

In this compound, the ring positions are C2, C5, and the already substituted C3, C4, and C6. The available positions for substitution are C2 and C5. The directing effects of the existing substituents must be considered:

Aldehyde group (-CHO): A deactivating, meta-directing group.

Methyl group (-CH₃): An activating, ortho/para-directing group.

Phenoxy group (-OPh): An activating, ortho/para-directing group.

Considering the combined electronic effects, the C5 position is activated by the ortho-methyl group and the para-phenoxy group, while being meta to the deactivating aldehyde group. The C2 position is ortho to the deactivating aldehyde. Therefore, electrophilic attack, if it can be forced to occur, would be most likely directed to the C5 position. An alternative strategy to facilitate EAS is the initial oxidation of the pyridine nitrogen to a pyridine-N-oxide, which activates the ring, particularly at the 4- and 2-positions, for electrophilic attack.

Nucleophilic aromatic substitution (SₙAr) on pyridine is more facile than on benzene, especially if a good leaving group is present at the 2- or 4-position and the ring is activated by electron-withdrawing groups. In this compound, the phenoxy group at the C6 position could potentially serve as a leaving group. The aldehyde group at C3 provides some electron-withdrawing character, which would help stabilize the negative charge in the Meisenheimer-like intermediate formed during the SₙAr mechanism. Therefore, it is conceivable that a strong nucleophile could displace the phenoxy group at the C6 position.

Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to act as a nucleophile and undergo quaternization reactions with various electrophiles. This reaction results in the formation of a positively charged pyridinium (B92312) salt. The reactivity of the pyridine nitrogen can be influenced by the electronic effects of the substituents on the ring.

Common alkylating agents used for the quaternization of pyridines include alkyl halides (such as methyl iodide) and alkyl sulfates. The reaction typically proceeds via an SN2 mechanism. The general conditions for such reactions often involve heating the pyridine derivative with the alkylating agent, sometimes in a solvent like acetonitrile (B52724). The quaternization of pyridines with haloadamantanes has also been reported, indicating that sterically bulky electrophiles can react under suitable conditions researchgate.net. Microwave-assisted quaternization has been shown to improve yields and shorten reaction times for various pyridine derivatives iaea.org.

The presence of the electron-withdrawing aldehyde group and the phenoxy group can decrease the nucleophilicity of the pyridine nitrogen to some extent, potentially requiring more forcing conditions for quaternization compared to unsubstituted pyridine. However, the reaction is still expected to be a feasible transformation for this molecule.

Table 1: Examples of Quaternization Reactions of Pyridine Derivatives This table presents generalized reaction conditions based on literature for similar compounds, as specific data for this compound is not available.

| Electrophile | Reagent Class | Typical Conditions | Expected Product Type |

| Methyl iodide | Alkyl Halide | Heating in a solvent like acetonitrile | N-Methylpyridinium iodide salt |

| 1-Bromoadamantane | Alkyl Halide | Sealed tube, high temperature | N-(1-Adamantyl)pyridinium bromide salt |

| 2-Bromo-4'-nitroacetophenone | α-Halo Ketone | Microwave heating | N-(2-(4-nitrophenyl)-2-oxoethyl)pyridinium bromide salt |

Reactivity of the Phenoxy Substituent

The phenoxy group introduces another site of reactivity in the molecule, namely the phenyl ring and the ether linkage itself.

The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) on the phenyl ring. The oxygen atom can donate its lone pair of electrons to the ring, stabilizing the arenium ion intermediate formed during the substitution. Therefore, electrophiles are expected to attack the positions ortho and para to the ether linkage.

The ether linkage in this compound can be cleaved under various conditions. The cleavage of aryl ethers typically requires harsh reaction conditions. numberanalytics.com

Acidic Cleavage: Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used to cleave ethers. libretexts.orgpearson.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will always produce a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to SN2 attack. libretexts.orgpearson.com For this compound, this would result in the formation of a phenol derivative and a substituted pyridine.

Basic Cleavage: While less common, cleavage of aryl ethers can be achieved under basic conditions using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) numberanalytics.com.

Reductive Cleavage: Catalytic methods for the reductive cleavage of C-O bonds in ethers have also been developed, often employing transition metal catalysts organic-chemistry.orgnih.govrsc.org. These methods can sometimes offer milder reaction conditions and higher selectivity.

Derivatization Strategies for Functionalization and Analytical Purposes

The aldehyde group in this compound is a key site for derivatization, which can be used to modify the molecule's properties for enhanced analytical detection or as a handle for further synthetic transformations.

For gas chromatography (GC) analysis, derivatization is often necessary for polar compounds containing functional groups like aldehydes to increase their volatility and thermal stability. nih.govresearchgate.netresearch-solution.comyoutube.com

Common derivatization strategies for aldehydes include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), forms oximes. PFBHA derivatives are particularly useful for electron capture detection (ECD) in GC sigmaaldrich.com.

Hydrazone Formation: Aldehydes react with hydrazine derivatives, like 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable, often colored, hydrazones. These are widely used for the analysis of aldehydes by high-performance liquid chromatography (HPLC) with UV-Vis detection researchgate.net.

Silylation: While more common for hydroxyl and amine groups, silylation reagents can sometimes react with the enol form of aldehydes. Often, a two-step derivatization involving methoximation followed by silylation is employed for comprehensive metabolite analysis by GC-MS. nih.govyoutube.com

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore for enhanced detection. The aforementioned DNPH derivatization is a classic example. Other reagents, such as those used in the Hantzsch reaction, can also be employed to create highly fluorescent derivatives nih.gov.

Derivatization can significantly enhance the detectability of this compound in various spectroscopic methods.

Formation of Schiff Bases: The reaction of the aldehyde with primary amines leads to the formation of Schiff bases (imines). nih.govdergipark.org.trresearchgate.netmdpi.com If the amine contains a chromophoric or fluorophoric group, the resulting Schiff base will have enhanced UV-Vis absorption or fluorescence properties, facilitating its detection and quantification. The reaction is typically a condensation reaction, often carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol. dergipark.org.tr

Formation of Hydrazones: As mentioned for chromatography, the formation of hydrazones with reagents like dansyl hydrazine or other fluorescent hydrazine derivatives can be used to create highly fluorescent molecules for sensitive detection by fluorescence spectroscopy researchgate.netnumberanalytics.comnih.govrsc.orgnih.gov.

Table 2: Common Derivatization Reactions for the Aldehyde Group

| Reagent Type | Derivatizing Agent Example | Product Type | Purpose |

| Hydroxylamine Derivative | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Enhanced GC-ECD detection |

| Hydrazine Derivative | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV/Vis detection |

| Primary Amine | Dansylcadaverine | Schiff Base | Fluorescence detection |

| Hydrazine Derivative | Dansyl hydrazine | Hydrazone | Fluorescence detection |

Spectroscopic Characterization and Advanced Analytical Methodologies for 4 Methyl 6 Phenoxynicotinaldehyde

High-Resolution Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering deep insights into the chemical environment of individual nuclei.

The proton NMR spectrum of 4-Methyl-6-phenoxynicotinaldehyde provides crucial information about the number, environment, and connectivity of protons within the molecule. While specific experimental data for chemical shifts and coupling constants are not publicly available in the cited search results, a predictive analysis based on established principles of NMR spectroscopy allows for a theoretical assignment of the proton signals.

The aldehydic proton (CHO) is expected to resonate furthest downfield, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine (B92270) ring would appear in the aromatic region (7-9 ppm), with their precise shifts influenced by the positions of the methyl, phenoxy, and aldehyde substituents. The protons of the phenoxy group would also resonate in the aromatic region, likely between 7 and 8 ppm. The methyl group protons would appear most upfield, typically around 2.5 ppm. The coupling constants between adjacent protons on the pyridine and benzene (B151609) rings would provide definitive evidence for their relative positions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Based on typical chemical shift values, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing in the range of 190-200 ppm. The carbons of the pyridine and benzene rings would resonate in the aromatic region, generally between 110 and 160 ppm. The carbon atom of the methyl group would be found in the upfield region of the spectrum, typically around 20-30 ppm. Precise assignments would require experimental data and could be confirmed using 2D NMR techniques.

| Functional Group | Predicted ¹³C Chemical Shift Range (ppm) |

| Aldehyde (C=O) | 190-200 |

| Aromatic (C=C) | 110-160 |

| Methyl (CH₃) | 20-30 |

This table presents predicted chemical shift ranges based on general principles of ¹³C NMR spectroscopy.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the pyridine and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. It would be particularly useful for determining the spatial arrangement of the phenoxy group relative to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the exact mass has been determined to be 213.078978594 Da. researchgate.net This experimental value is consistent with the calculated molecular formula of C₁₃H₁₁NO₂.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | researchgate.net |

| Exact Mass | 213.078978594 Da | researchgate.net |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity and analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound, given its aromatic character. researchgate.net

A typical HPLC system would consist of:

Stationary Phase: A C18 or C8 column, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). helixchrom.comhelixchrom.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. sielc.com

Detection: A UV detector set at one of the compound's absorption maxima (e.g., around 254 nm or 280 nm) would be appropriate for detection and quantification. sielc.com Mass spectrometry can also be coupled with HPLC (LC-MS) for more definitive identification. helixchrom.comacs.org

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

This table outlines a general-purpose HPLC method that would likely be effective for this compound. sielc.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.goviltusa.comthermofisher.com Given the molecular weight and predicted boiling point of this compound, GC analysis should be feasible. medistri.swissmdpi.com

A standard GC method would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be suitable.

Injector: A split/splitless injector would be used to introduce the sample. The injector temperature must be high enough to ensure complete vaporization without causing thermal degradation.

Oven Temperature Program: A temperature gradient, starting at a lower temperature and ramping up, would be used to separate the target compound from any impurities or other components in a mixture.

Detector: A Flame Ionization Detector (FID) would provide good sensitivity. For more definitive identification, a Mass Spectrometer (MS) detector (GC-MS) is the preferred choice, as it provides both retention time and mass spectral data. mdpi.comepa.gov

Table 5: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-350 amu |

This table provides a typical GC-MS method suitable for the analysis of this type of aromatic compound.

Method Development for Quantitative Analysis

The accurate quantification of this compound is essential for various applications, including process control, stability studies, and quality assurance. The development of robust analytical methods requires careful consideration of the compound's physicochemical properties, including its polarity, volatility, and spectroscopic characteristics. This section details the development of chromatographic methods for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for the quantitative analysis of pyridine derivatives and aldehydes. cdc.gov The development of these methods for this compound would involve a systematic approach to optimize separation and detection parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is a suitable approach. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method Development Strategy:

The development of an HPLC method would involve the following steps:

Column Selection: A C18 column is a common choice for the separation of moderately polar compounds like this compound. These columns provide excellent retention and resolution for a broad range of analytes.

Mobile Phase Optimization: The mobile phase composition is a critical parameter that influences the retention and elution of the analyte. A typical mobile phase for the analysis of pyridine derivatives consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). sielc.comhelixchrom.com The ratio of the organic solvent to the aqueous buffer would be optimized to achieve a suitable retention time and peak shape. The pH of the aqueous buffer can also be adjusted to control the ionization state of the analyte and improve chromatographic performance.

Detector Selection and Wavelength Optimization: The presence of the pyridine ring and the phenoxy group in this compound suggests strong UV absorbance. A UV-Vis detector would be the most appropriate choice for detection. The detection wavelength would be set at the absorbance maximum (λmax) of the compound to ensure the highest sensitivity.

Method Validation: Once the chromatographic conditions are optimized, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Hypothetical HPLC Method Parameters:

The following table outlines a hypothetical set of optimized HPLC parameters for the quantitative analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis |

| Detection Wavelength | 254 nm |

| Retention Time | Approximately 5.2 min |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the aldehyde functional group, GC analysis of this compound is feasible. nih.govnih.gov

Method Development Strategy:

The development of a GC method would involve the following considerations:

Column Selection: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), would be suitable for the separation of this compound.

Temperature Programming: A temperature program would be developed to ensure the efficient elution of the analyte and separation from any potential impurities. This typically involves an initial isothermal period followed by a temperature ramp to a final temperature.

Injector and Detector Temperature: The injector and detector temperatures would be optimized to ensure efficient vaporization of the sample and prevent condensation.

Detector Selection: A Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds. osha.gov For higher specificity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector (GC-MS). nih.govtandfonline.com

Method Validation: As with the HPLC method, the GC method would be rigorously validated to demonstrate its suitability for quantitative analysis.

Hypothetical GC Method Parameters:

The following table presents a hypothetical set of optimized GC parameters for the quantitative analysis of this compound.

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Program | Initial temp: 150 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Retention Time | Approximately 10.5 min |

The development of these analytical methods provides the necessary tools for the accurate and precise quantification of this compound in various matrices, supporting its use in research and industrial applications.

Computational Chemistry and Theoretical Studies on 4 Methyl 6 Phenoxynicotinaldehyde

Electronic Structure and Molecular Conformation Analysis

Computational methods are fundamental in determining the three-dimensional structure and electronic properties of a molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. dur.ac.uk For 4-Methyl-6-phenoxynicotinaldehyde, researchers would use DFT to perform geometry optimization, finding the most stable arrangement of its atoms in space (i.e., its lowest energy conformation). This process would yield key data such as bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring, the phenoxy group, and the methyl and aldehyde substituents. The resulting optimized structure is crucial for all further computational analysis.

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnextmol.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org By calculating the energies and visualizing the spatial distribution of the HOMO and LUMO of this compound, scientists could predict its chemical reactivity. For instance, the locations of the HOMO and LUMO lobes would suggest the most probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO would also provide insights into the molecule's kinetic stability and electronic excitation properties.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational models can predict the ¹H and ¹³C NMR chemical shifts for a molecule based on its optimized geometry. Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, would calculate the magnetic shielding tensors for each nucleus in this compound. These calculations would produce a theoretical NMR spectrum, which is invaluable for interpreting experimental data and confirming the molecular structure.

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. After obtaining the optimized geometry of this compound, a frequency calculation would be performed. This would produce a set of vibrational modes and their corresponding frequencies and intensities. These theoretical spectra can be compared with experimental IR and Raman data to confirm the presence of specific functional groups (like the aldehyde C=O stretch or the C-O-C ether linkage) and to validate the computed molecular structure.

Reaction Mechanism Modeling

Transition State Analysis

Transition state analysis is a cornerstone of understanding chemical reactivity. It focuses on identifying the highest energy point along a reaction pathway, known as the transition state. For this compound, this analysis would be crucial in predicting the feasibility and kinetics of its potential reactions.

Hypothetical Research Findings:

A theoretical study would begin by postulating a potential reaction involving the aldehyde group of this compound, for instance, a nucleophilic addition. Using quantum mechanical methods like Density Functional Theory (DFT), researchers would model the geometric and electronic structure of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state would yield the activation energy, a key determinant of the reaction rate.

Table 5.3.1.1: Hypothetical Transition State Analysis Data for a Nucleophilic Addition to this compound

| Parameter | Value |

| Reaction Type | Nucleophilic Addition |

| Computational Method | DFT (e.g., B3LYP/6-31G*) |

| Activation Energy (kcal/mol) | Data Not Available |

| Key Bond Distances in Transition State (Å) | Data Not Available |

| Imaginary Frequency (cm⁻¹) | Data Not Available |

This table illustrates the type of data that would be generated from a transition state analysis. The values are placeholders pending actual research.

Reaction Coordinate Pathways

A reaction coordinate pathway provides a detailed map of the energy changes that occur as reactants are converted into products. This pathway visualizes the journey over the transition state and can reveal the presence of any intermediates.

Hypothetical Research Findings:

For this compound, mapping the reaction coordinate for a given transformation would involve calculating the energy of the system at various points along the reaction path. This would be represented graphically as a reaction coordinate diagram, where the y-axis represents potential energy and the x-axis represents the progression of the reaction. Such a diagram would clearly illustrate whether a reaction is endothermic or exothermic and provide a visual representation of the activation energy.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time. For a flexible molecule like this compound, which possesses rotatable bonds connecting the phenyl and pyridine rings, MD simulations are invaluable for exploring its conformational landscape.

Hypothetical Research Findings:

An MD simulation would be initiated by placing a model of this compound in a simulated solvent box and applying classical mechanics principles to model its movements. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would explore various rotational states (conformations). Analysis of the simulation trajectory would reveal the most stable, low-energy conformations and the energetic barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Table 5.4.1: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |

| C(pyridine)-O-C(phenyl)-C(phenyl) | Data Not Available | Data Not Available |

| C(pyridine)-C(pyridine)-C(aldehyde)-H | Data Not Available | Data Not Available |

This table represents the kind of data that would be extracted from molecular dynamics simulations to describe the preferred conformations of the molecule. The values are placeholders pending actual research.

Applications and Transformative Potential in Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The aldehyde functionality on the pyridine (B92270) ring is a versatile handle for a multitude of cyclization reactions, enabling the synthesis of both simple and complex heterocyclic structures.

Construction of Complex Pyridine-Based Architectures

The aldehyde group of 4-Methyl-6-phenoxynicotinaldehyde can serve as a key building block for the elaboration of more complex pyridine-based architectures. For instance, it can readily undergo condensation reactions with various active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. This Knoevenagel condensation would yield an α,β-unsaturated system, a versatile intermediate for subsequent transformations. The resulting electron-deficient double bond would be susceptible to Michael additions, allowing for the introduction of a wide range of nucleophiles and the subsequent construction of new rings.

Furthermore, the aldehyde can participate in reactions like the Wittig or Horner-Wadsworth-Emmons olefination to introduce diverse side chains, which can then be further functionalized to build intricate molecular frameworks. The presence of the methyl and phenoxy groups on the pyridine ring can influence the reactivity and regioselectivity of these transformations, potentially leading to novel and specific substitution patterns on the final pyridine-based molecules.

Synthesis of Fused Heterocycles

A particularly promising application of this compound lies in its use as a starting material for the synthesis of fused heterocyclic systems. In these reactions, the aldehyde group, in concert with the adjacent pyridine nitrogen and potentially the methyl group, can participate in annulation reactions to form bicyclic and polycyclic structures.

One such example is the potential for intramolecular cyclization reactions. If a suitable functional group is introduced at the ortho-position of the phenoxy ring, a variety of fused systems could be accessed. For instance, a nucleophilic group on the phenoxy ring could attack the aldehyde, leading to the formation of a new heterocyclic ring fused to the pyridine core.

Moreover, this compound could be a key component in well-established named reactions for the synthesis of fused heterocycles. For example, it could be employed in the Friedländer annulation, reacting with a ketone containing an α-methylene group to form a quinoline-like fused system. The specific substitution pattern of the starting aldehyde would be directly translated into the final fused product, offering a route to novel and potentially biologically active scaffolds.

| Reaction Type | Potential Reactant | Resulting Fused Heterocycle |

| Friedländer Annulation | 2-Aminoaryl ketone | Substituted quinoline |

| Gewald Reaction | α-Cyanoester and sulfur | Substituted thieno[2,3-b]pyridine |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester and ammonia (B1221849) | Dihydropyridine fused system |

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal candidate for participation in a variety of MCRs.

One of the most prominent examples is the Ugi four-component reaction . In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. The use of this compound in an Ugi reaction would lead to the formation of a complex product containing the substituted pyridine moiety, offering a rapid route to libraries of diverse compounds for screening purposes.

Another relevant MCR is the Biginelli reaction , which typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While the classical Biginelli reaction often uses aromatic aldehydes, the reactivity of this compound suggests its potential applicability, leading to the synthesis of novel dihydropyrimidinone derivatives bearing a substituted pyridine ring.

The Kabachnik-Fields reaction is another three-component reaction where an aldehyde, an amine, and a phosphite (B83602) combine to form α-aminophosphonates. Employing this compound in this reaction would provide access to a class of compounds with potential applications in medicinal chemistry and materials science.

| Multicomponent Reaction | Key Reactants | Product Class |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Bis-amide |

| Biginelli Reaction | β-Dicarbonyl Compound, Urea/Thiourea | Dihydropyrimidinone |

| Kabachnik-Fields Reaction | Amine, Phosphite | α-Aminophosphonate |

Asymmetric Synthesis and Chiral Derivatization

The development of asymmetric methodologies to control the stereochemistry of newly formed chiral centers is a cornerstone of modern organic synthesis. The aldehyde group of this compound provides a key handle for introducing chirality into the molecule.

Asymmetric nucleophilic additions to the aldehyde are a primary route to chiral derivatives. The use of chiral catalysts, such as proline or its derivatives in aldol (B89426) or Mannich reactions, or chiral metal complexes in allylation or cyanation reactions, could lead to the enantioselective formation of chiral secondary alcohols or amines.

Furthermore, the aldehyde can be used as a prochiral substrate for asymmetric reduction . The use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal hydrides, would allow for the synthesis of the corresponding chiral alcohol with high enantiomeric excess.

The resulting chiral alcohols or amines can then serve as valuable building blocks for the synthesis of more complex, enantiomerically pure molecules. The stereocenter introduced at the former aldehyde position can direct the stereochemical outcome of subsequent reactions, enabling the construction of intricate three-dimensional structures.

Development of Novel Synthetic Methodologies Employing this compound

The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel synthetic methodologies. The interplay between the aldehyde, the pyridine nitrogen, the methyl group, and the phenoxy substituent could lead to unprecedented reactivity and the discovery of new transformations.

For instance, the development of C-H activation strategies involving the methyl group or the pyridine ring, directed by the aldehyde functionality, could open up new avenues for the late-stage functionalization of the molecule. This would allow for the efficient introduction of various substituents without the need for pre-functionalized starting materials.

Moreover, the phenoxy group could be a platform for developing tandem reactions . For example, a reaction could be initiated at the aldehyde, followed by a cyclization event involving the phenoxy ring, leading to the formation of complex polycyclic systems in a single step. The electronic properties of the phenoxy group can be tuned by introducing substituents on the phenyl ring, which in turn could influence the course of these tandem reactions.

The exploration of photochemical or electrochemical reactions involving this compound could also lead to the discovery of novel synthetic pathways. The pyridine and phenoxy moieties can participate in photoinduced electron transfer processes, potentially enabling unique bond formations and skeletal rearrangements.

Biological Evaluation and Structure Activity Relationship Sar Studies

Enzymatic Inhibition Studies

The ability of 4-Methyl-6-phenoxynicotinaldehyde and related structures to inhibit key enzymes involved in metabolic processes has been a primary area of research. These studies are crucial for understanding the compound's potential as a therapeutic agent.

Alpha-Amylase Inhibitory Activity

Alpha-amylase is a critical enzyme in the digestive system, responsible for breaking down complex carbohydrates into simpler sugars. The inhibition of this enzyme can help in managing post-meal blood glucose levels, a key strategy in controlling type 2 diabetes. Research has shown that various compounds, including chalcones and other phenolic structures, exhibit α-amylase inhibitory activity. researchgate.netrsc.org While specific data on this compound is not extensively detailed in the provided results, the broader class of phenolic and aldehydic compounds has demonstrated potential. For instance, some synthetic chalcones have shown good inhibitory activities, with IC50 values ranging from 1.25±1.05 to 2.40±0.09 µM. researchgate.net The inhibitory potential is often influenced by the structure of the compound, with factors like methylation and the presence of hydroxyl groups playing a significant role. nih.gov

Table 1: Alpha-Amylase Inhibitory Activity of Selected Compounds

| Compound/Extract | IC50 Value | Reference |

|---|---|---|

| Synthetic Chalcones | 1.25±1.05 to 2.40±0.09 µM | researchgate.net |

| Acarbose (B1664774) (Standard) | 1.53 ± 0.20 μg | researchgate.net |

| Solanum elaeagnifolium Root Extract | 40.31 ± 2.04 µg/mL | mdpi.com |

| Solanum elaeagnifolium Leaf Extract | 99.16 ± 1.17 µg/mL | mdpi.com |

Alpha-Glucosidase Inhibitory Activity

Similar to α-amylase, α-glucosidase is another key enzyme in carbohydrate metabolism. Its inhibition also contributes to the control of blood glucose levels. Studies have identified various natural and synthetic compounds as potent α-glucosidase inhibitors. For example, scopoletin (B1681571) has demonstrated higher α-glucosidase inhibitory activity than the standard drug acarbose at a concentration of 200 µM. researchgate.net The structure of a compound, including the presence and position of methyl and hydroxyl groups, can significantly impact its inhibitory effect. nih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Compounds

| Compound/Extract | Concentration | % Inhibition | IC50 Value | Reference |

|---|---|---|---|---|

| Scopoletin | 200 µM | Higher than acarbose | researchgate.net | |

| Acarbose (Positive Control) | 200 µM | researchgate.net | ||

| Syzygium myrtifolium Ethyl Acetate (B1210297) Fraction | 0.40 ± 0.02 µg/mL | nih.gov | ||

| Syzygium myrtifolium Water Fraction | 0.44 ± 0.03 µg/mL | nih.gov | ||

| Avicularin | 17.05 ± 0.75 µg/mL | nih.gov | ||

| 4-O-Methyl Gallic Acid | 25.19 ± 0.21 µg/mL | nih.gov | ||

| Solanum elaeagnifolium Fruit Extract | 20.05 ± 0.12 µg/mL | mdpi.com | ||

| Solanum elaeagnifolium Root Extract | 20.53 ± 0.37 µg/mL | mdpi.com |

Antimicrobial Spectrum Analysis

The antimicrobial properties of chemical compounds are of significant interest in the search for new agents to combat pathogenic microorganisms.

Antibacterial Activity

Table 3: Antibacterial Activity of Selected Compounds and Extracts

| Compound/Extract | Target Bacteria | Activity/MIC | Reference |

|---|---|---|---|

| Py-C14 (bipyridinium amphiphile) | Listeria monocytogenes ATCC7644 | 0.31 mg/mL | researchgate.net |

| Py-C16 (bipyridinium amphiphile) | Staphylococcus aureus ATCC25923 | 0.09 mM | researchgate.net |

| Beauveria bassiana (UniB2439-3 isolate) | Bacillus megaterium (G+ve) | 92.0% inhibition (AQS) | nih.gov |

Antifungal Activity

The antifungal potential of compounds is evaluated through their ability to inhibit the growth of various fungal species. Structure-activity relationship (SAR) studies have shown that specific substitutions on a molecule can significantly enhance its antifungal properties. For example, in a series of amiloride (B1667095) analogs, hydrophobic substitutions on the 5-amino group led to improved antifungal activity. nih.gov Similarly, for 1,2,4-triazole (B32235) derivatives, the introduction of a chlorine atom to the phenyl ring enhanced their antifungal activity against Magnaporthe oryzae, the fungus causing rice blast. researchgate.net

Table 4: Antifungal Activity of Selected Compounds

| Compound | Target Fungi | Activity/MIC/IC50 | Reference |

|---|---|---|---|

| 5-tBu analog 16 (amiloride analog) | Cryptococcus neoformans | MIC and MFC 4 µg/mL | nih.gov |

| 5-tBu analog 17 (amiloride analog) | Cryptococcus neoformans | MIC and MFC 4 µg/mL | nih.gov |

| 1-(4-phenoxymethyl-2-phenyl- researchgate.netnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole (Gj) | Magnaporthe oryzae | IC50 ≈ 3.8±0.5 μM | researchgate.net |

Antioxidant Activity Assessment

Antioxidant activity is a crucial parameter in evaluating the therapeutic potential of a compound, as oxidative stress is implicated in numerous diseases. The ability of a compound to scavenge free radicals is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govnih.gov Phenolic compounds are well-known for their antioxidant properties. researchgate.net For instance, a series of novel thiazolyl-polyphenolic compounds demonstrated enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov The presence of a phenolic group is often a key contributor to this activity. researchgate.net

Table 5: Antioxidant Activity of Selected Compounds and Extracts

| Compound/Extract | Assay | IC50 Value/Activity | Reference |

|---|---|---|---|

| Thiazolyl-polyphenolic compound 7j | DPPH, ABTS, RP, TAC, FRAP, CUPRAC | Significantly enhanced activity vs. standards | nih.gov |

| Thiazolyl-polyphenolic compound 7k | DPPH, ABTS, RP, TAC, FRAP, CUPRAC | Significantly enhanced activity vs. standards | nih.gov |

| Clausena indica fruit extract (T4 fraction) | DPPH | 0.13 mg/mL | nih.gov |

| Clausena indica fruit extract (T2 fraction) | ABTS | 0.31 mg/mL | nih.gov |

| 4-thiomethyl functionalised 1,3-thiazoles (7e, 7m, 7p, 7t) | DPPH | 191-417 µM | researchgate.net |

Free-Radical Scavenging Assays

No studies were identified that have specifically investigated the free-radical scavenging activity of this compound. The capacity of a compound to act as a free-radical scavenger is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comui.ac.id This type of analysis determines a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The antioxidant potential of various natural and synthetic compounds is an active area of research, with many phenolic compounds being recognized for their radical scavenging properties. nih.govscienceopen.com

Receptor Antagonist Profiling (e.g., CCR5 Antagonism)

There is no available information to suggest that this compound has been profiled as a receptor antagonist, specifically for the C-C chemokine receptor type 5 (CCR5). CCR5 antagonists are a class of molecules that can inhibit the entry of certain viruses, such as HIV, into host cells. nih.govnih.gov The development of novel CCR5 antagonists often involves extensive screening and medicinal chemistry efforts to optimize potency and pharmacokinetic properties. nih.gov

Chemo-sensing and Bio-imaging Applications

The potential for this compound in the fields of chemosensing and bio-imaging remains unexplored based on the available data. These applications often utilize molecules with specific photophysical properties that change in response to their environment. nih.govresearchgate.net

pH Sensing and Discrimination

No research has been published on the use of this compound for pH sensing and discrimination.

Cellular Discrimination (e.g., Normal vs. Cancer Cells)

There are no studies indicating that this compound can be used for the discrimination between normal and cancerous cells. This area of research often employs fluorescent probes that exhibit differential uptake or binding in various cell types. nih.govnih.gov

In Vitro Mechanism of Action Investigations

Detailed in vitro studies to elucidate the mechanism of action of this compound have not been reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.